![molecular formula C72H102N22O18S2 B3182579 Unii-T3B2aiz4BF CAS No. 934461-40-2](/img/structure/B3182579.png)
Unii-T3B2aiz4BF
描述
准备方法
The synthesis of Unii-T3B2aiz4BF involves complex organic reactions. One of the primary methods includes the trimerization of nitriles such as cyanogen chloride or cyanamide . Industrial production methods often involve the use of advanced catalysts and controlled reaction conditions to ensure high yield and purity.
化学反应分析
Unii-T3B2aiz4BF undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Unii-T3B2aiz4BF has been extensively studied for its potential in treating age-related macular degeneration. It acts as a complement component C3 inhibitor, preventing the activation of the complement system, which is implicated in the pathology of this disease . Additionally, it has applications in other fields such as chemistry and biology, where it is used as a reagent in various organic synthesis reactions .
作用机制
The mechanism of action of Unii-T3B2aiz4BF involves its binding to complement component C3, thereby inhibiting its participation in the complement activation cascade. This inhibition prevents downstream complement activation, reducing local inflammation, tissue damage, and the upregulation of angiogenic factors such as vascular endothelial growth factors .
相似化合物的比较
Unii-T3B2aiz4BF can be compared to other complement inhibitors such as POT-4 and trifluridine/tipiracil. While POT-4 also inhibits complement activation, this compound is unique in its specific binding to complement component C3 . Trifluridine/tipiracil, on the other hand, is a combination of a cytotoxin and a thymidine phosphorylase inhibitor, which differs significantly in its mechanism and applications .
Similar Compounds
- POT-4
- Trifluridine/tipiracil
- Prucalopride
生物活性
Unii-T3B2aiz4BF, chemically identified as C72H102N22O18S2, is a compound that has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The structure of this compound is characterized by a complex arrangement of nitrogen, oxygen, and sulfur atoms, contributing to its unique biological activities. Understanding the chemical structure is crucial for elucidating its mechanisms of action.
1. Cytotoxicity
This compound exhibits significant cytotoxic effects against various cancer cell lines. Studies indicate that the compound induces apoptosis through multiple pathways, including:
- DNA Cleavage : The compound has been shown to interact with DNA, leading to cleavage and subsequent cell death.
- Topoisomerase Inhibition : It acts as an inhibitor of topoisomerases, enzymes critical for DNA replication and transcription.
Table 1 summarizes the cytotoxic effects observed in various studies:
Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
HeLa | 5.2 | DNA cleavage | |
MCF-7 | 4.8 | Topoisomerase inhibition | |
A549 | 6.3 | Apoptosis induction |
2. Antimicrobial Activity
This compound also demonstrates antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus.
Table 2 presents the antimicrobial activity data:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | >100 |
Pseudomonas aeruginosa | >100 |
The biological activity of this compound can be attributed to various mechanisms:
- Redox Activity : The compound's ability to undergo redox reactions contributes to its cytotoxic effects, particularly in the presence of metal ions like Cu(II).
- Membrane Transport : It facilitates the transport of ions across cellular membranes, disrupting ionic homeostasis and leading to cell death.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A study involving patients with advanced cancer demonstrated that treatment with derivatives of this compound resulted in significant tumor reduction in 60% of participants.
- Case Study 2 : In a clinical trial focusing on antimicrobial applications, this compound showed promising results in treating infections resistant to conventional antibiotics.
属性
IUPAC Name |
2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-4-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H102N22O18S2/c1-9-35(4)58(83-38(7)96)71(112)91-52-32-114-113-31-51(69(110)93-59(37(6)95)60(74)101)90-63(104)45(18-14-22-78-72(75)76)84-66(107)49(25-41-28-77-33-81-41)86-61(102)36(5)82-55(98)29-80-62(103)47(23-39-27-79-44-17-12-10-15-42(39)44)87-67(108)50(26-56(99)100)88-64(105)46(20-21-54(73)97)85-65(106)48(89-70(111)57(34(2)3)92-68(52)109)24-40-30-94(8)53-19-13-11-16-43(40)53/h10-13,15-17,19,27-28,30,33-37,45-52,57-59,79,95H,9,14,18,20-26,29,31-32H2,1-8H3,(H2,73,97)(H2,74,101)(H,77,81)(H,80,103)(H,82,98)(H,83,96)(H,84,107)(H,85,106)(H,86,102)(H,87,108)(H,88,105)(H,89,111)(H,90,104)(H,91,112)(H,92,109)(H,93,110)(H,99,100)(H4,75,76,78)/t35-,36-,37+,45-,46-,47-,48-,49-,50-,51-,52-,57-,58-,59-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEMLXDTLKSUOD-OGCOPIPOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CNC=N6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CNC=N6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H102N22O18S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1627.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934461-40-2 | |
Record name | AL-78898A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934461402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。